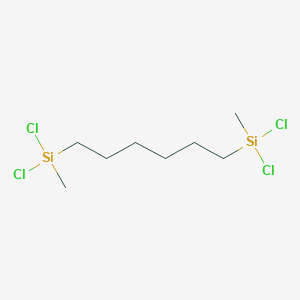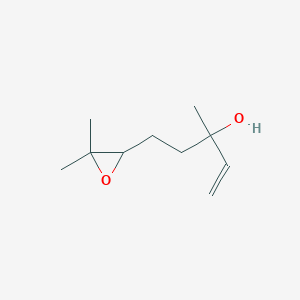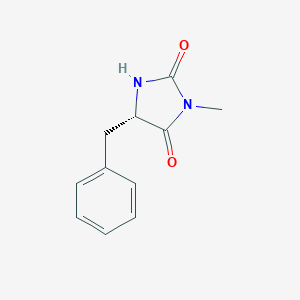
1,6-Bis(dichloromethylsilyl)hexane
Vue d'ensemble
Description
1,6-Bis(dichloromethylsilyl)hexane is an organosilicon compound with the molecular formula C8H18Cl4Si2. It is characterized by the presence of two dichloromethylsilyl groups attached to a hexane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Bis(dichloromethylsilyl)hexane can be synthesized through the reaction of hexane with dichloromethylsilane in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of Dichloromethylsilane: Dichloromethylsilane is prepared by the reaction of methyltrichlorosilane with a reducing agent such as lithium aluminum hydride.
Reaction with Hexane: The prepared dichloromethylsilane is then reacted with hexane in the presence of a catalyst, such as platinum or palladium, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(dichloromethylsilyl)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichloromethylsilyl groups can be substituted with other nucleophiles, such as alkoxides or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature.
Hydrolysis: Water or aqueous solutions are used as reagents. The reaction is usually carried out at ambient conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted silanes, where the chlorine atoms are replaced by other functional groups.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,6-Bis(dichloromethylsilyl)hexane has several applications in scientific research, including:
Materials Science: It is used in the synthesis of advanced materials, such as silicone polymers and resins, due to its ability to form stable silicon-carbon bonds.
Organic Synthesis:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,6-Bis(dichloromethylsilyl)hexane involves the interaction of its dichloromethylsilyl groups with various molecular targets. The compound can form stable bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution and hydrolysis, which are facilitated by the presence of reactive chlorine atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(trimethylsilyl)hexane: Similar in structure but with trimethylsilyl groups instead of dichloromethylsilyl groups.
1,6-Bis(dimethylsilyl)hexane: Contains dimethylsilyl groups, offering different reactivity and properties.
1,6-Bis(phenylsilyl)hexane: Features phenylsilyl groups, which impart unique chemical characteristics.
Uniqueness
1,6-Bis(dichloromethylsilyl)hexane is unique due to the presence of dichloromethylsilyl groups, which provide distinct reactivity compared to other silyl-substituted hexanes. The chlorine atoms in the dichloromethylsilyl groups make it highly reactive towards nucleophiles, enabling a wide range of chemical transformations .
Propriétés
IUPAC Name |
dichloro-[6-[dichloro(methyl)silyl]hexyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl4Si2/c1-13(9,10)7-5-3-4-6-8-14(2,11)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFFILGCGJJGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCCC[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)










![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)

